molecular formula C23H27N5OS B12005639 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 538337-55-2

2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B12005639
CAS No.: 538337-55-2
M. Wt: 421.6 g/mol
InChI Key: FZFXJIMAENOWDA-UHFFFAOYSA-N
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Description

2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide moiety through a reaction with 4-methylphenyl acetic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of reduced triazole derivatives or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the allyl group, dimethylanilino moiety, and triazole ring in 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an allyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C21H22N4OS. The presence of the triazole moiety is significant as it is known to exhibit various pharmacological properties. The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Allyl Group : Contributes to the compound's reactivity and biological activity.
  • Sulfanyl Group : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:

  • In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. The triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through activation of caspases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-{[5-(3-Methylphenyl)triazol]-3-YL}thio-N-(p-tolyl)acetamideContains a triazole and thioetherLacks the allyl group
1-{[5-(2-Methylphenyl)triazol]-3-YL}sulfanyl-N-(p-tolyl)acetamideSimilar triazole structureDifferent substitution pattern on phenyl rings
3-{[5-(4-Chlorophenyl)triazol]-3-YL}thio-N-(methyl)acetamideIncorporates a chlorine substituentVarying halogen presence affects reactivity

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antifungal Activity : A study demonstrated that derivatives of this compound were effective against Candida albicans, showcasing potential for treating fungal infections .
  • Chemopreventive Effects : Research indicated that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive properties against cancer by modulating oxidative stress pathways .

Properties

CAS No.

538337-55-2

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

2-[[5-[(2,6-dimethylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H27N5OS/c1-5-13-28-20(14-24-22-17(3)7-6-8-18(22)4)26-27-23(28)30-15-21(29)25-19-11-9-16(2)10-12-19/h5-12,24H,1,13-15H2,2-4H3,(H,25,29)

InChI Key

FZFXJIMAENOWDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C=CC=C3C)C

Origin of Product

United States

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